Product packaging for Isoquinoline-4-sulfonyl chloride(Cat. No.:CAS No. 347146-79-6)

Isoquinoline-4-sulfonyl chloride

Cat. No.: B3130966
CAS No.: 347146-79-6
M. Wt: 227.67 g/mol
InChI Key: PJWQXJJFRKPPSD-UHFFFAOYSA-N
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Description

Isoquinoline-4-sulfonyl chloride (CAS 347146-79-6) is a versatile heteroaromatic sulfonyl chloride reagent of significant interest in modern organic and medicinal chemistry research. Its molecular formula is C9H6ClNO2S, with a molecular weight of 227.67 . This compound serves as a critical synthetic intermediate for introducing the isoquinoline-4-sulfonyl moiety into target molecules, primarily functioning as an efficient sulfonylation agent for nucleophiles such as amines and alcohols.Researchers value this reagent for its role in constructing complex molecular architectures, particularly in the synthesis of sulfonamide and sulfonate derivatives. These derivatives are pivotal in developing new pharmacologically active compounds, as the isoquinoline core is a privileged scaffold found in numerous bioactive molecules and approved drugs . Furthermore, isoquinoline sulfonyl chlorides have been identified as novel heterogeneous catalysts for high-yielding thiocyanation reactions of nitrogen-bearing heteroaromatic compounds like indoles and anilines . Its application also extends to materials science, where it can be used to create ligands or modify surfaces.As a handling and safety note, this compound is classified under GHS Hazard Statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Appropriate personal protective equipment and handling in a well-ventilated fume hood are essential. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO2S B3130966 Isoquinoline-4-sulfonyl chloride CAS No. 347146-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWQXJJFRKPPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Isoquinoline 4 Sulfonyl Chloride and Its Precursors

Direct Sulfonylation and Halogenation Approaches

Direct methods for the synthesis of isoquinoline-4-sulfonyl chloride involve the introduction of the sulfonyl chloride group in one or two steps, starting from the isoquinoline (B145761) scaffold itself. These approaches are often favored for their straightforward nature.

One-Pot Chlorosulfonylation of Isoquinoline Derivatives

The direct chlorosulfonylation of isoquinoline represents a concise route to this compound. This method typically employs a powerful sulfonating agent, such as chlorosulfonic acid, which reacts with the isoquinoline ring in a single step. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly reactive chlorosulfonyl group attacks the electron-rich isoquinoline ring. The position of sulfonation is influenced by the electronic properties of the isoquinoline nucleus. While this one-pot method offers efficiency, it can sometimes lead to a mixture of isomers and requires careful control of reaction conditions due to the corrosive and reactive nature of chlorosulfonic acid. google.com

Two-Step Sulfonation of Isoquinolines Followed by Acid-Halogenation with Thionyl Chloride and Analogous Reagents

A more controlled and widely used approach is the two-step process. google.com This involves the initial sulfonation of isoquinoline to produce isoquinoline-4-sulfonic acid, followed by a subsequent halogenation step to convert the sulfonic acid into the desired sulfonyl chloride.

The initial sulfonation is typically carried out using fuming sulfuric acid (a mixture of sulfuric acid and sulfur trioxide). google.comchemistrysteps.comlibretexts.org This reaction is a classic electrophilic aromatic substitution. The resulting isoquinoline-4-sulfonic acid is then converted to this compound by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this transformation, though others like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) can also be employed. google.comquimicaorganica.org This two-step method often provides better regioselectivity and yield compared to the one-pot approach. For instance, a patented process describes the sulfonation of 4-fluoroisoquinoline (B1268607) with sulfuric acid and sulfuric anhydride (B1165640), followed by reaction with thionyl chloride to yield the corresponding sulfonyl chloride. google.com

ReagentRoleReference
Fuming Sulfuric AcidSulfonating Agent google.com
Thionyl ChlorideChlorinating Agent google.com
Phosphorus PentachlorideChlorinating Agent google.com
Phosphorus OxychlorideChlorinating Agent google.comquimicaorganica.org

Oxidative Chlorination Pathways

An alternative strategy for the synthesis of this compound involves the oxidation of a sulfur-containing precursor, such as a thioether or a sulfide, that is already attached to the isoquinoline ring at the desired position.

Conversion of Thioethers or Sulfides to Sulfonyl Chlorides

This pathway begins with the synthesis of an isoquinolin-4-yl thioether or sulfide. This precursor is then subjected to oxidative chlorination to form the sulfonyl chloride. The mechanism of this transformation can be complex, potentially involving the initial oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfur-centered radical cation. researchgate.netstackexchange.com Subsequent reaction with a chlorine source then leads to the formation of the sulfonyl chloride. This method is particularly useful when the required thioether precursor is readily accessible. A patent describes the preparation of isoquinoline-6-sulfonyl chloride from 6-(benzylthio)isoquinoline, demonstrating the industrial applicability of this route. google.com

Utilization of Specific Oxidative Chlorinating Agents

A variety of specific reagents are employed to effect the oxidative chlorination of thioethers and other sulfur-containing precursors. These reagents are chosen for their ability to deliver both the oxidizing power and the chlorine atoms necessary for the transformation. Commonly used agents include:

N-Chlorosuccinimide (NCS): NCS is a mild and effective reagent for the oxidative chlorination of sulfur compounds. researchgate.netresearchgate.net It provides a source of electrophilic chlorine.

Sulfuryl Chloride (SO₂Cl₂): While effective in some cases, sulfuryl chloride can sometimes lead to the formation of sulfoxides as the main product rather than the desired sulfonyl chloride. lookchem.com

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH): DCDMH has been identified as a mild and efficient reagent for the direct oxidative conversion of various sulfur compounds, including thiols, disulfides, and benzylic sulfides, into the corresponding sulfonyl chlorides in good yields. lookchem.com The spent reagent, 5,5-dimethylhydantoin, is easily removed by an aqueous workup. lookchem.com

Other reagents like trichloroisocyanuric acid (TCCA) have also been found to be effective for this transformation. researchgate.net The choice of reagent often depends on the specific substrate and desired reaction conditions.

Oxidative Chlorinating AgentAbbreviationReference
N-ChlorosuccinimideNCS researchgate.netresearchgate.net
Sulfuryl ChlorideSO₂Cl₂ lookchem.com
1,3-Dichloro-5,5-dimethylhydantoinDCDMH lookchem.com
Trichloroisocyanuric acidTCCA researchgate.net

Sandmeyer-Type Reactions for Sulfonyl Halide Formation

The Sandmeyer reaction provides a powerful and versatile method for introducing a variety of functional groups onto an aromatic ring, including sulfonyl halides. wikipedia.orgnih.govlscollege.ac.innumberanalytics.com This reaction proceeds via a diazonium salt intermediate, which is generated from a primary aromatic amine.

In the context of this compound synthesis, this would involve the following key steps:

Preparation of 4-aminoisoquinoline (B122460): The starting material for this route is 4-aminoisoquinoline.

Diazotization: The amino group of 4-aminoisoquinoline is converted into a diazonium salt by treatment with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures. rsc.org

Reaction with Sulfur Dioxide and a Copper(I) Salt: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This leads to the formation of the this compound with the liberation of nitrogen gas. wikipedia.orglscollege.ac.in

The Sandmeyer reaction is known for its broad applicability and tolerance of various functional groups. nih.gov While the classic reaction uses copper(I) salts, variations using other transition metals have also been developed. wikipedia.orglscollege.ac.in This method offers a distinct advantage when the corresponding aminoisoquinoline is more readily available than the isoquinoline itself or its thioether derivatives.

Alternative Synthesis from Sulfonyl Hydrazides

An efficient and broadly applicable method for the synthesis of sulfonyl chlorides involves the conversion of sulfonyl hydrazides. This approach offers a valuable alternative to traditional methods that may employ harsh reagents. A simple and rapid procedure utilizes N-chlorosuccinimide (NCS) to facilitate this transformation under mild conditions.

The general protocol involves reacting the sulfonyl hydrazide with NCS in a suitable solvent, such as acetonitrile, at room temperature. This method is highly selective and provides the desired sulfonyl chloride in excellent yields. While not specifically detailed for isoquinoline-4-sulfonyl hydrazide in the reviewed literature, the generality of this reaction suggests its applicability.

The proposed reaction mechanism initiates with the generation of a nitrogen-centered radical and a chlorine radical from NCS. The sulfonyl hydrazide is then converted to a sulfonyl radical with the release of nitrogen gas under oxidative conditions. Finally, the sulfonyl radical couples with the chlorine radical to yield the sulfonyl chloride product.

This synthetic route is attractive due to its operational simplicity, clean reaction profile, and high yields. Furthermore, sulfonyl hydrazides themselves are readily prepared from the corresponding sulfonyl chlorides and hydrazine (B178648) hydrate, making them stable and accessible precursors.

Table 1: General Conditions for the Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides

Reagent Role Typical Conditions Reference
Sulfonyl HydrazideStarting Material1 equivalent
N-Chlorosuccinimide (NCS)Chlorine Source/Oxidant2 equivalents
AcetonitrileSolventRoom Temperature, 2 hours

Regioselective Synthesis and Positional Isomer Control in Substituted Isoquinoline Sulfonyl Chlorides

The regioselective synthesis of substituted isoquinoline sulfonyl chlorides is a critical challenge in the preparation of specific isomers for various applications, including drug discovery. The position of the sulfonyl chloride group on the isoquinoline ring significantly influences the biological activity of its derivatives.

Direct chlorosulfonylation of substituted isoquinolines often leads to a mixture of positional isomers, necessitating careful control of reaction conditions or the use of directing groups to achieve the desired regioselectivity. For instance, the synthesis of (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline, a Rho-kinase inhibitor, required the development of a regioselective chlorosulfonylation at the C-5 position of 4-fluoroisoquinoline. This highlights the importance of controlling the position of sulfonation.

One strategy to achieve regioselectivity involves a two-step process: initial sulfonation followed by conversion to the sulfonyl chloride. For example, reacting 4-fluoroisoquinoline with sulfuric anhydride in the presence of sulfuric acid can selectively introduce a sulfonic acid group at the 5-position, which is then converted to the corresponding sulfonyl chloride. This method allows for the isolation and purification of the desired sulfonic acid isomer before proceeding to the final product.

The nature and position of substituents on the isoquinoline ring play a crucial role in directing the incoming sulfonyl group. Electron-donating groups can activate certain positions, while electron-withdrawing groups can deactivate others, thereby influencing the regiochemical outcome of the electrophilic substitution.

In the broader context of quinoline (B57606) and isoquinoline chemistry, various methods have been developed to achieve regioselective functionalization. For instance, the sulfonylation of quinoline N-oxides with sulfonyl hydrazides has been shown to occur regioselectively at the C-2 position. While this applies to the quinoline scaffold, it underscores the principle of using an activating group (the N-oxide) to direct substitution to a specific position.

A versatile method for synthesizing a wide array of highly substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This approach allows for the introduction of substituents at various positions, and subsequent functionalization could potentially lead to regioselectively substituted isoquinoline sulfonyl chlorides.

Table 2: Examples of Regioselective Synthesis in Isoquinoline and Quinoline Systems

Starting Material Reagents Product Key Feature Reference
4-Fluoroisoquinoline1. Sulfuric anhydride, Sulfuric acid 2. Halogenating agent

Reactivity and Reaction Mechanisms of Isoquinoline 4 Sulfonyl Chloride

Electrophilic Characteristics of the Sulfonyl Chloride Group

The sulfonyl chloride group (-SO₂Cl) is a potent electrophilic moiety. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, rendering it highly susceptible to attack by nucleophiles. The isoquinoline (B145761) ring, being an aromatic system, can further influence the reactivity of the sulfonyl chloride group through electronic effects. The presence of the nitrogen atom in the isoquinoline ring can modulate the electron density of the aromatic system, which in turn can affect the electrophilicity of the sulfur center.

Nucleophilic Substitution Reactions

The primary mode of reactivity for isoquinoline-4-sulfonyl chloride involves nucleophilic substitution at the sulfonyl sulfur atom. A wide array of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of derivatives.

Formation of Sulfonamides with Primary and Secondary Amines

This compound readily reacts with primary and secondary amines to yield the corresponding sulfonamides. acs.orgcardiff.ac.ukchemenu.com This reaction is a cornerstone of its application in medicinal chemistry, as the resulting sulfonamide linkage is a common feature in many biologically active molecules. chemenu.com The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. Typically, a base is added to the reaction mixture to neutralize the HCl generated, driving the reaction to completion.

For instance, the reaction of this compound with 2-aminobenzoic acid results in the formation of the corresponding sulfonamide derivative. cardiff.ac.uk Similarly, it has been employed in the synthesis of complex molecules like the multitarget antipsychotic agent PZ-1190, where it reacts with a secondary amine to form a key sulfonamide linkage. acs.org The reaction conditions can be optimized, with some syntheses achieving high conversion rates in short reaction times, even under mechanochemical conditions. acs.org

Table 1: Examples of Sulfonamide Formation with this compound

Amine ReactantProductReference
2-Aminobenzoic acid2-((isoquinolin-4-ylsulfonyl)amino)benzoic acid cardiff.ac.uk
Secondary amine precursor of PZ-1190PZ-1190 acs.org

Synthesis of Sulfonate Esters via Reaction with Alcohols

In a similar fashion to its reaction with amines, this compound can react with alcohols to form sulfonate esters. cardiff.ac.uk This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur center of the sulfonyl chloride, again with the elimination of hydrogen chloride. The resulting sulfonate esters are valuable intermediates in organic synthesis. The efficiency of this esterification can sometimes be challenging, with the potential for side reactions. cardiff.ac.uk

Generation of Sulfones from Specific Nucleophiles

While less common than sulfonamide or sulfonate ester formation, this compound can react with certain carbon nucleophiles, such as organometallic reagents, to form sulfones. This transformation introduces a carbon-sulfur bond and expands the synthetic utility of this reagent.

Reactivity with Other Heteroatom Nucleophiles (e.g., Thiols, Carboxylic Acids)

This compound can also react with other heteroatom nucleophiles. For example, its reaction with thiols would be expected to yield thiosulfonate esters. The reaction with carboxylic acids can be more complex. While direct reaction to form a mixed anhydride (B1165640) is possible, the conditions may also promote other transformations. cardiff.ac.uk For example, attempts to react it with anthranilic acid under certain conditions were part of a broader synthetic strategy, though the focus was on the subsequent reactions of the resulting sulfonamide. cardiff.ac.uk

Radical Chemistry and Associated Transformations

Currently, there is limited specific information available in the provided search results regarding the direct involvement of this compound in radical chemistry. However, sulfonyl chlorides, in general, can participate in radical reactions under specific conditions, such as in the presence of radical initiators or upon photolysis. Such reactions could potentially lead to the formation of sulfonyl radicals, which could then undergo various transformations. For instance, the use of AIBN as a radical initiator is mentioned in the context of a bromination reaction in a multi-step synthesis that also utilizes this compound, but not in a direct reaction involving the sulfonyl chloride itself. cardiff.ac.uk Further research would be needed to explore the potential for this compound to engage in radical-mediated processes.

Generation of Sulfonyl Radicals under Various Conditions, Including Visible Light Irradiation

The generation of sulfonyl radicals from sulfonyl chlorides, including this compound, is a key step in various synthetic transformations. These reactive intermediates can be formed under different conditions, with visible-light photocatalysis emerging as a particularly mild and efficient method. rsc.orgrsc.orgrsc.org

Under visible light irradiation, a photocatalyst, such as fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂, absorbs light and enters an excited state. rsc.orgnih.govbeilstein-journals.org This excited photocatalyst can then engage in a single-electron transfer (SET) process with the sulfonyl chloride. The sulfonyl chloride accepts an electron, leading to the cleavage of the sulfur-chlorine bond and the formation of a sulfonyl radical and a chloride anion. rsc.orgorganic-chemistry.org

The general mechanism can be summarized as follows:

Photoexcitation: The photocatalyst (PC) absorbs visible light to form the excited state (PC*).

Electron Transfer: The excited photocatalyst (PC*) transfers an electron to the sulfonyl chloride (R-SO₂Cl).

Radical Generation: The resulting radical anion of the sulfonyl chloride fragments to produce the sulfonyl radical (R-SO₂•) and a chloride ion (Cl⁻).

This process is considered redox-neutral as the photocatalyst is regenerated in the catalytic cycle. rsc.org The method avoids the need for harsh reagents like stoichiometric oxidants or reductants that are often required in traditional methods for generating sulfonyl radicals. rsc.org

Besides visible light, sulfonyl radicals can also be generated through other means, such as thermal decomposition or by using radical initiators. However, these methods often require higher temperatures and less controlled reaction conditions. The use of visible light offers a distinct advantage due to its mildness, high efficiency, and environmental friendliness. rsc.org

Radical Addition-Elimination Processes

Sulfonyl radicals generated from this compound can participate in radical addition-elimination reactions. This type of process is a powerful tool for the formation of new carbon-sulfur bonds. organic-chemistry.orgnih.gov

A notable example is the reaction with allylic compounds. In a photocatalyzed process, the sulfonyl radical adds to the double bond of an allyl bromide. This addition is followed by the elimination of a bromine radical, resulting in the formation of an allylic sulfone. organic-chemistry.org

The general steps of this radical addition-elimination are:

Radical Addition: The isoquinoline-4-sulfonyl radical adds to the carbon-carbon double bond of the allyl bromide.

Elimination: The resulting radical intermediate undergoes elimination of a bromine atom to form the stable allylic sulfone product.

This process is synthetically valuable as it allows for the construction of complex molecules under mild conditions. organic-chemistry.org The reaction often exhibits high functional group tolerance and avoids the use of stoichiometric metals or other harsh reagents. organic-chemistry.org Another example involves the reaction of N-alkenylsulfonamides, where the isomerization to a β-sulfonyl enamine can be induced by photolysis or thermolysis, proceeding through a sulfonyl radical addition/elimination mechanism. nih.gov

Photocatalytic Applications in Carbon-Sulfur Bond Formation

The photocatalytic generation of sulfonyl radicals from this compound has significant applications in the formation of carbon-sulfur (C-S) bonds. rsc.orgbeilstein-journals.orgbeilstein-journals.orgcam.ac.uk This methodology has become increasingly popular due to the prevalence of organosulfur compounds in pharmaceuticals and agrochemicals. cam.ac.uk

Visible-light photoredox catalysis provides a mild and efficient pathway for these transformations. rsc.orgbeilstein-journals.org The process typically involves the single-electron reduction of the sulfonyl chloride by an excited photocatalyst to generate a sulfonyl radical. rsc.orgcam.ac.uk This highly reactive intermediate can then be trapped by various nucleophiles or unsaturated systems to form the desired C-S bond.

For instance, the reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)₃ under visible light, leads to the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through a tandem radical cyclization and sulfonylation. nih.gov

Key features of these photocatalytic applications include:

Mild Reaction Conditions: Reactions are often carried out at room temperature. nih.gov

High Functional Group Tolerance: A wide range of functional groups are compatible with the reaction conditions. organic-chemistry.orgbeilstein-journals.org

Green Chemistry: The use of visible light as a renewable energy source and the avoidance of harsh reagents contribute to the sustainability of these methods. organic-chemistry.org

The scope of these reactions is broad, enabling the synthesis of various sulfur-containing compounds such as sulfones and sulfonamides. rsc.orgcam.ac.uk

Reactions Involving the Isoquinoline Core Structure

Dearomatization Reactions of Isoquinolines Mediated by Sulfonyl Chlorides

The dearomatization of N-heteroarenes like isoquinoline is a thermodynamically challenging process due to the loss of aromatic stabilization energy. nih.govacs.org However, this challenge can be overcome by coupling the dearomatization event with the formation of a stable bond. nih.gov Sulfonyl chlorides can act as activating agents in these transformations, leading to the formation of partially saturated nitrogen heterocycles which are important structural motifs in many natural products and pharmaceuticals. nih.govacs.org

One such example is a three-component decarboxylative dearomatization of isoquinolines with β-keto acids and sulfonyl chlorides. acs.orgrsc.org This reaction proceeds in water under mild conditions and does not require a catalyst. acs.orgrsc.org The process involves the activation of the isoquinoline by the sulfonyl chloride, followed by a nucleophilic attack that disrupts the aromaticity. This method demonstrates good to excellent yields and tolerates a variety of functional groups on both the isoquinoline and the β-keto acid. rsc.org

The general mechanism involves the formation of an N-sulfonylisoquinolinium intermediate, which is then attacked by a nucleophile, leading to the dearomatized product. Asymmetric versions of these reactions have also been developed using chiral anion-binding catalysis, providing enantiomerically enriched cyclic α-aminophosphonates. researchgate.netrsc.org

Reactions with Cyclic Imines (e.g., 3,4-Dihydroisoquinolines) Leading to Complex Heterocycles

This compound can react with cyclic imines, such as 3,4-dihydroisoquinolines, to generate more complex heterocyclic structures. 3,4-Dihydroisoquinolines are themselves important intermediates in the synthesis of various isoquinoline alkaloids and can be prepared through methods like the Bischler-Napieralski reaction. organicreactions.orgmdpi.comorganic-chemistry.org

The Bischler-Napieralski reaction involves the cyclodehydration of β-phenylethylamides to form 3,4-dihydroisoquinolines. organicreactions.orgmdpi.com These cyclic imines can then undergo further functionalization. While direct examples involving this compound are specific, the general reactivity pattern suggests that the sulfonyl chloride can act as an electrophile, reacting with the nucleophilic nitrogen of the dihydroisoquinoline.

For instance, in a related transformation, radical cyclizations of cyclic ene sulfonamides can lead to the formation of polycyclic imines through the elimination of a sulfonyl radical. nih.gov This suggests that reactions between sulfonyl chlorides and cyclic imines can be a viable route to novel and complex heterocyclic systems. The synthesis of 1,3-disubstituted 3,4-dihydroisoquinolines via the Bischler-Napieralski reaction, followed by evaluation of their biological activities, highlights the importance of this class of compounds. mdpi.com

C-H Activation and Sulfonylation on the Isoquinoline Ring System

Direct C-H activation and functionalization represent an atom-economical and efficient strategy for modifying heterocycles like isoquinoline. researchgate.netnih.gov While direct C-H sulfonylation of the isoquinoline core using this compound itself is not a self-reaction, the principles of C-H activation can be applied to introduce sulfonyl groups onto the isoquinoline ring system using other sulfonylating agents.

Transition metal catalysis, particularly with metals like copper, rhodium, and palladium, has been instrumental in achieving regioselective C-H functionalization of quinolines and isoquinolines. nih.govacs.org For example, a copper-catalyzed C-H activation method has been developed for the sulfonylation of quinoline (B57606) N-oxides using aryl sulfonyl chlorides as the sulfonylation reagents. acs.org This reaction proceeds with high chemo- and regioselectivity to afford 2-arylsulfonyl quinolines in good yields. acs.org

Similarly, C-H activation strategies have been employed for the synthesis of isoquinolines themselves from simpler precursors. researchgate.netorganic-chemistry.org An isoquinoline-derived organic photocatalyst has been used for oxidase-type C-H/C-H coupling reactions, demonstrating the role of the isoquinoline motif in facilitating C-H activation. nih.gov The reaction of 4-picoline derivatives with aryl sulfonyl chlorides can lead to the sulfonylation of the picolyl C-H bond through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. nih.gov These examples underscore the potential for developing C-H sulfonylation methods for the isoquinoline ring, offering a direct route to functionalized derivatives.

Conformational Analysis and Steric Effects on Reactivity of Substituted Isoquinoline Sulfonyl Chlorides

The reactivity of sulfonyl chlorides is intricately linked to the three-dimensional arrangement of atoms and the spatial bulk of substituents on the isoquinoline ring. While direct, comprehensive conformational analysis studies on this compound are not extensively documented, principles derived from related arenesulfonyl chlorides and substituted isoquinolines provide significant insights.

The sulfonyl chloride group is not coplanar with the isoquinoline ring. The geometry around the sulfur atom is tetrahedral. The orientation of the S-Cl bond relative to the plane of the isoquinoline ring is a key conformational feature. Rotation around the C-S bond is possible, but can be restricted by ortho-substituents, which in turn affects the accessibility of the sulfur atom to nucleophiles. researchgate.netresearchgate.net

Steric effects play a crucial role in the reactions of sulfonyl chlorides. In nucleophilic substitution reactions at the sulfonyl sulfur, which are fundamental to this class of compounds, bulky substituents near the reaction center can hinder the approach of the nucleophile. magtech.com.cn For instance, substituents at the C3 or C5 positions of the isoquinoline ring would flank the C4-sulfonyl chloride group, potentially reducing the reaction rate.

However, research on ortho-alkyl substituted arenesulfonyl chlorides has revealed a counterintuitive "positive" ortho-effect, where reactivity is actually enhanced. researchgate.netresearchgate.net This acceleration is attributed to steric hindrance that restricts the free rotation around the C-S bond. This restriction forces the sulfonyl chloride into a more rigid, sterically congested ground state that is closer in energy to the transition state of the reaction, thereby lowering the activation energy. researchgate.netresearchgate.net A similar effect could be anticipated for isoquinoline-4-sulfonyl chlorides bearing a substituent at the C3 or C5 position.

In the context of reactions involving the isoquinoline ring itself, such as enantioselective reduction, steric hindrance is a critical factor for achieving high levels of selectivity. For example, in the asymmetric transfer hydrogenation of 1-substituted dihydroisoquinolines, ortho-substitution on a 1-phenyl ring was found to be important for high enantiomeric excess (ee), demonstrating the profound impact of steric bulk near a reactive center. nih.gov While this reaction does not directly involve the sulfonyl chloride group, it underscores the principle that substituents on the isoquinoline core dictate the stereochemical outcome of reactions by controlling the approach of reagents. nih.gov

The reactivity of halogen substituents on the isoquinoline core is also position-dependent. Halogens at the C4 position generally behave like those on a halobenzene, being relatively unreactive towards nucleophilic substitution unless activated. In contrast, halogens at the C1 position are much more susceptible to displacement. iust.ac.ir This inherent reactivity pattern of the isoquinoline nucleus must be considered alongside the steric and electronic effects of the sulfonyl chloride group and any other substituents.

Table 1: Influence of Substituent Position on Predicted Reactivity of Isoquinoline Sulfonyl Chlorides

Substituent PositionPredicted Steric Effect on Sulfonyl Chloride ReactivityRationale
C1Minimal direct steric effect on C4-SO2Cl.Spatially distant from the C4 position.
C3Potential for significant steric hindrance or "positive" ortho-effect.Flanks the sulfonyl chloride group, restricting rotation and nucleophile approach. researchgate.netresearchgate.net
C5Potential for significant steric hindrance or "positive" ortho-effect.Flanks the sulfonyl chloride group, restricting rotation and nucleophile approach. researchgate.netresearchgate.net
C6, C7, C8Primarily electronic effects; minimal direct steric hindrance.Located on the benzo ring, distant from the C4-sulfonyl chloride group.

Electrochemical Oxidation Studies of Isoquinoline Sulfonyl Derivatives

The electrochemical behavior of isoquinoline sulfonyl derivatives is of interest for understanding their redox properties and for developing novel synthetic methodologies. Studies on related isoquinoline and quinoline compounds provide a framework for predicting the electrochemical oxidation of isoquinoline-4-sulfonyl derivatives.

Electrochemical methods have been successfully employed for the synthesis of isoquinoline sulfone compounds. In one approach, isoquinoline C1 and C3 sulfone derivatives were synthesized via an electrochemical reaction between isoquinoline N-oxides and sodium benzenesulfinates. researchgate.net This process, which avoids the need for chemical oxidants and catalysts, highlights the utility of electrochemistry in forming C-S bonds on the isoquinoline scaffold under mild conditions. researchgate.net

Detailed electrochemical probing of a biologically active isoquinoline derivative, 2-benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-one (IQN), using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) has shed light on the redox mechanism of the isoquinoline core. researchgate.net The oxidation of IQN was found to be an irreversible, diffusion-controlled process involving an equal number of protons and electrons. researchgate.net The peak potential for oxidation showed a dependence on pH, indicating the involvement of protons in the redox mechanism. researchgate.net Such studies suggest that the isoquinoline nucleus itself is electrochemically active and that its oxidation potential can be modulated by pH and substituents.

Furthermore, electrochemical oxidation has been utilized for the C2-sulfonylation of quinoline N-oxides. researchgate.netmdpi.com These reactions demonstrate that an electrochemical approach can facilitate the introduction of sulfonyl groups onto related heterocyclic systems. The mechanism often involves the electrochemical generation of a radical species that then reacts with the heterocycle. mdpi.com For example, the electrochemical oxidation of morpholine (B109124) can generate a morpholine radical, which then attacks a quinoline N-oxide to form an aminated product. mdpi.com A similar radical-based mechanism could be envisioned for reactions involving isoquinoline sulfonyl derivatives.

Table 2: Key Findings from Electrochemical Studies of Related Isoquinoline/Quinoline Derivatives

Study SubjectTechnique(s)Key FindingsRelevance to this compound
Isoquinoline N-OxidesPreparative ElectrolysisElectrochemical synthesis of C1 and C3 isoquinoline sulfones from isoquinoline N-oxides and sodium benzenesulfinates is feasible and efficient. researchgate.netDemonstrates that C-S bonds can be formed on the isoquinoline ring using electrochemical methods.
2-benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-oneCyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV)Oxidation is irreversible, diffusion-controlled, and pH-dependent, involving both protons and electrons. researchgate.netProvides a model for the fundamental electrochemical oxidation behavior of the substituted isoquinoline ring system.
Quinoline N-OxidesPreparative ElectrolysisDeoxygenative C2-sulfonylation can be achieved using sulfonyl chlorides, where the sulfonyl chloride acts as both an activating and sulfonylating agent. mdpi.comSuggests that the sulfonyl group can participate directly in electrochemical reactions of related heterocycles.
Quinoline N-Oxide & MorpholinePreparative Electrolysis, CV, EPRElectrochemical oxidation generates a morpholine radical that leads to C-N bond formation on the quinoline ring. mdpi.comSupports the possibility of radical-mediated electrochemical functionalization of the isoquinoline ring.

These studies collectively suggest that this compound and its derivatives are amenable to electrochemical transformations. The oxidation process would likely involve the isoquinoline ring, with the potential influenced by substituents and pH. The sulfonyl group itself could also participate, potentially leading to novel sulfonylation reactions or other transformations under electrochemical conditions.

Spectroscopic and Computational Characterization of Isoquinoline 4 Sulfonyl Chloride and Its Derivatives

Advanced Spectroscopic Methodologies for Structural Elucidation

The precise structural characterization of isoquinoline-4-sulfonyl chloride and its derivatives is paramount for understanding their chemical reactivity and potential applications. A suite of advanced spectroscopic techniques provides a comprehensive picture of these molecules, from the connectivity of atoms and functional group identification to the three-dimensional arrangement in the solid state and their electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For this compound and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the broader context of isoquinoline (B145761) derivatives, anomalous ¹H NMR spectra have been observed for some 3,4-dihydroisoquinolines, where line broadening can obscure signals, particularly for protons at C1 and C3. This phenomenon is thought to arise from slow conformational equilibria on the NMR timescale.

The ¹³C NMR spectra provide complementary information. The carbon atoms of the isoquinoline ring system display distinct resonances in the aromatic region. The carbon atom attached to the sulfonyl chloride group is expected to be significantly deshielded. For comparison, the ¹³C NMR spectrum of the parent isoquinoline molecule has been well-documented. The introduction of the sulfonyl chloride group at the 4-position would induce notable shifts in the signals of the surrounding carbon atoms, which can be predicted based on substituent effect principles.

Table 1: Representative ¹H NMR Data for a Related Isoquinoline Sulfonyl Chloride Derivative

Compound Solvent Proton Chemical Shift (ppm) Multiplicity J-coupling (Hz) Reference
4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride DMSO-d₆ H-1 9.63 s -
H-3 8.77 d 4.80
H-6 8.67 d 7.79
H-7 8.48 d 7.79

This table presents data for a fluorinated derivative to illustrate typical chemical shifts and coupling constants.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the characteristic vibrational frequencies of the sulfonyl chloride group and the isoquinoline ring system are of primary interest.

The sulfonyl chloride (-SO₂Cl) group gives rise to strong and characteristic absorption bands. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. The S-Cl stretching vibration typically appears at lower frequencies.

The isoquinoline moiety exhibits a series of characteristic bands. These include C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (in the 1650-1450 cm⁻¹ region), and various C-H in-plane and out-of-plane bending vibrations at lower wavenumbers, which are diagnostic of the substitution pattern of the aromatic rings.

For the related compound, 4-fluoroisoquinoline-5-sulfonyl chloride, the IR spectrum (KBr) shows prominent peaks at 1375 and 1181 cm⁻¹, corresponding to the asymmetric and symmetric SO₂ stretching modes, respectively. Additional bands are observed for the aromatic ring vibrations.

Table 2: Characteristic IR Absorption Frequencies for Sulfonyl Chlorides

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
-SO₂- (Sulfonyl) Asymmetric Stretch 1410 - 1370 Strong
Symmetric Stretch 1204 - 1166 Strong
Aromatic C=C Stretch ~1600, ~1580, ~1500, ~1450 Medium to Weak

Mass Spectrometry (MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (C₉H₆ClNO₂S), the calculated monoisotopic mass is 226.9808 Da.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁷Cl isotope peak (M+2) having an intensity of approximately one-third of the ³⁵Cl peak (M).

The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation would be the loss of the chlorine radical to form the [M-Cl]⁺ ion. Another characteristic fragmentation is the loss of sulfur dioxide (SO₂), leading to an [M-SO₂]⁺ or [M-Cl-SO₂]⁺ ion. The isoquinoline ring itself is relatively stable, but can undergo fragmentation, such as the loss of HCN, which is a characteristic fragmentation pathway for isoquinoline and its derivatives.

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for the analysis of such compounds, often employing soft ionization techniques like electrospray ionization (ESI). ESI-MS can provide information on the protonated molecule [M+H]⁺ and allows for tandem mass spectrometry (MS/MS) experiments to probe the fragmentation pathways in detail.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Aggregates

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the closely related derivative, 4-fluoroisoquinoline-5-sulfonyl chloride, has been determined. In this structure, the isoquinoline ring system is essentially planar. A key feature is the orientation of the sulfonyl chloride group relative to the isoquinoline ring. To minimize steric repulsion with the adjacent fluorine atom, one of the sulfonyl oxygen atoms lies approximately in the plane of the isoquinoline ring. This conformation highlights the steric pressures that can influence the solid-state architecture of substituted isoquinolines. The crystal packing is stabilized by various intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the available literature, the data from its fluorinated analog provides a strong model for its likely solid-state conformation and the types of intermolecular interactions that govern its crystal packing.

Table 3: Selected Crystallographic Data for 4-Fluoroisoquinoline-5-sulfonyl Chloride

Parameter Value Reference
Chemical Formula C₉H₅ClFNO₂S
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.9791 (3)
b (Å) 14.1557 (5)
c (Å) 8.8797 (3)
β (°) 104.209 (1)
Volume (ų) 971.29 (6)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of isoquinoline and its derivatives is characterized by several absorption bands corresponding to π → π* and n → π* transitions.

The parent isoquinoline molecule exhibits a rich absorption spectrum in the gas phase, with multiple valence and Rydberg transitions observed between 3.7 and 10.7 eV. In solution, the spectrum is typically characterized by two or three main absorption bands. The introduction of a sulfonyl chloride group at the 4-position is expected to act as an auxochrome, potentially causing a bathochromic (red) or hypsochromic (blue) shift of these absorption bands and altering their intensities.

The electronic spectrum is also influenced by the solvent polarity. For some isoquinoline derivatives, a noticeable solvatochromism is observed, where the position of the absorption maxima changes with the polarity of the solvent. This effect can provide insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states.

Photoelectron Spectroscopy (e.g., He I and He II)

Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization energies of molecules, which correspond to the energies of the molecular orbitals. This technique offers profound insights into the electronic structure of this compound.

He I and He II photoelectron spectra of quinoline (B57606) and isoquinoline have been studied, revealing the ionization energies of the π-molecular orbitals and the nitrogen lone pair. The introduction of substituents, such as a sulfonyl chloride group, significantly perturbs the electronic structure. The electron-withdrawing nature of the -SO₂Cl group is expected to lower the energies of the molecular orbitals, leading to higher ionization potentials compared to the parent isoquinoline.

Studies on substituted quinolines have shown a correlation between the nitrogen lone pair ionization energies and the basicity of the molecule. The PES of this compound would therefore provide valuable data on how the sulfonyl chloride substituent modulates the electronic properties of the isoquinoline core, including the energy of the highest occupied molecular orbital (HOMO) and the nitrogen lone pair, which are crucial for its reactivity.

Advanced Computational Chemistry Approaches

The study of this compound and its derivatives has been significantly enhanced through the application of advanced computational chemistry techniques. These methods provide deep insights into the molecular structure, electronic properties, and intermolecular interactions that govern the behavior of these compounds.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of isoquinoline-based compounds. DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and spectroscopic parameters. For instance, these calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. This structural information is crucial for understanding the reactivity and interaction of this compound with other molecules.

Furthermore, DFT is employed to correlate theoretical calculations with experimental spectroscopic data, such as that obtained from Nuclear Magnetic Resonance (NMR). While specific DFT studies on this compound are not extensively detailed in the public domain, the application of these methods to similar heterocyclic systems is well-documented. For example, in the synthesis of derivatives, such as N-(2-carboxyphenyl)isoquinoline-4-sulfonamide from this compound and 2-aminobenzoic acid, computational analyses are often used to predict and confirm the resulting structures. cardiff.ac.uk

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich isoquinoline ring system, while the LUMO is likely to be centered around the electron-withdrawing sulfonyl chloride group. This distribution of molecular orbitals dictates the molecule's susceptibility to nucleophilic and electrophilic attack. Computational studies can map the electron density of these frontier orbitals, providing a visual representation of the most probable sites for chemical reactions.

Understanding the forces that govern how molecules pack together in a solid state is crucial for predicting physical properties such as melting point, solubility, and crystal morphology. Computational methods are used to calculate the energies of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, within the crystal lattice of this compound derivatives.

Molecules that are not rigid can exist in various spatial arrangements or conformations. Computational conformational analysis is employed to identify the stable conformations of a molecule and to determine their relative energies. This involves systematically rotating rotatable bonds and calculating the energy of each resulting conformer to generate a potential energy surface or energy landscape.

For this compound, the bond between the isoquinoline ring and the sulfonyl chloride group is a key rotatable bond. Conformational analysis would reveal the preferred orientation of the sulfonyl chloride group relative to the isoquinoline ring system. The lowest energy conformation represents the most stable and, therefore, the most populated structure at equilibrium. Understanding the conformational preferences is essential for predicting the molecule's shape and how it will interact with biological targets or other reactants.

Analytical and Process Methodologies for Isoquinoline 4 Sulfonyl Chloride Research

Derivatization Strategies for Enhanced Analytical Detection in LC-MS and Related Techniques

The analysis of sulfonyl chlorides like isoquinoline-4-sulfonyl chloride and their reaction products often requires highly sensitive analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). To improve detection limits and ionization efficiency, particularly in electrospray ionization (ESI), various derivatization strategies are employed. These strategies can involve either using the sulfonyl chloride as a reagent to tag an analyte of interest or derivatizing the sulfonyl chloride itself into a more stable compound for analysis.

A primary strategy involves reacting the sulfonyl chloride moiety with functional groups on other molecules. Sulfonyl chlorides readily react with primary and secondary amines, phenols, and alcohols to form stable sulfonamides, sulfonate esters, and other derivatives. nih.govsigmaaldrich.com This reactivity allows this compound to potentially be used as a derivatizing agent to "tag" analytes that are otherwise difficult to detect by LC-MS. The introduction of the isoquinoline (B145761) group can enhance the ionization efficiency and chromatographic retention of small, polar molecules. For instance, reagents like dansyl chloride and p-toluenesulfonyl chloride are commonly used to derivatize amines, amino acids, and phenols, significantly improving their detection in LC-MS/MS analysis. sigmaaldrich.comnih.gov A similar principle applies to this compound.

Conversely, for the quantitative analysis of this compound itself, a common strategy is to convert it into a more stable derivative prior to analysis. Sulfonyl chlorides can be thermally labile and prone to degradation or hydrolysis. nih.gov Converting this compound into a stable sulfonamide, for example by reacting it with a specific amine like benzylamine, creates a derivative that is more suitable for robust chromatographic analysis. nih.govgoogle.com This approach prevents degradation during sample preparation and analysis, ensuring more accurate quantification.

Several sulfonyl chloride-based derivatization agents have been developed to enhance LC-MS sensitivity for various compound classes, establishing a toolbox of strategies applicable to this compound.

Table 1: Examples of Sulfonyl Chloride Derivatization Agents and Their Applications

Derivatization AgentTarget Analyte ClassPurposeReference
1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC)Phenolic compounds, Steroidal estrogensImprove mass spectrometric response in LC-ESI-MS nih.govresearchgate.net
Dansyl chloridePhenols, Steroids, Biogenic aminesEnhance fluorescence detection and LC-ESI-MS/MS sensitivity nih.govsigmaaldrich.commdpi.com
p-Toluenesulfonyl chlorideBiogenic aminesEnable HPLC-MS/MS analysis of amines in beverages nih.gov
2-Nitrophenylsulfonyl Moiety ReagentsAmino acidsProvide a unique fragmentation pattern for selective detection mdpi.com

Optimization of Synthetic Reaction Parameters and Conditions

The synthesis of this compound and related compounds can be achieved through several routes, with the optimization of reaction parameters being crucial for maximizing yield and purity. Key synthetic methods include the chlorosulfonation of isoquinoline and Sandmeyer-type reactions starting from an aminoisoquinoline precursor.

One common method involves the direct chlorosulfonation of the isoquinoline ring system. For the related compound 4-fluoroisoquinoline (B1268607), the process begins with its reaction with sulfuric acid, an exothermic step where the temperature is maintained between 10°C and 40°C. google.com Subsequently, sulfuric anhydride (B1165640) is added at a preferred temperature of 30°C to 50°C, followed by a reaction period of 10 to 15 hours at 20°C to 40°C. google.com The final step involves reacting the resulting sulfonic acid with a halogenating agent like thionyl chloride at an elevated temperature, typically 60°C to 80°C, for 1 to 4 hours to form the sulfonyl chloride. google.comgoogle.com

Another important route is a modified Sandmeyer reaction, which starts from an aminoisoquinoline. google.comacs.org In this process, the amino group is first diazotized using a nitrite (B80452), such as sodium nitrite, in an acidic medium like hydrochloric acid at low temperatures (e.g., below -5°C). google.comrsc.org The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper salt catalyst to yield the sulfonyl chloride. acs.org A variation involves reacting the diazonium compound with a mixture of thionyl chloride and water in the presence of copper chloride at 0°C to room temperature for 1 to 5 hours. google.com

The choice of reagents, solvents, temperature, and reaction time are all critical parameters that must be carefully controlled. For example, in the C-sulfonylation of pyridine (B92270) derivatives with aryl sulfonyl chlorides, a base such as triethylamine (B128534) (Et3N) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are often required, with the reaction proceeding smoothly at room temperature. nih.gov

Table 2: Optimized Parameters for Key Steps in Aryl Sulfonyl Chloride Synthesis

Synthetic StepPrecursorReagentsTemperatureTimeReference
Sulfonation4-FluoroisoquinolineSulfuric acid, Sulfuric anhydride20°C to 40°C10 to 15 hours google.com
Halogenation4-Fluoroisoquinoline-5-sulfonic acidThionyl chloride70°C4 hours google.com
Diazotization2,6-DichloroanilineSodium nitrite, Hydrochloric acid< -5°C15 minutes (addition) rsc.org
Sandmeyer Reaction6-Aminoisoquinoline diazonium saltThionyl chloride, Water, Copper chloride0°C to Room Temp1 to 5 hours google.com
Oxidative Chlorination6-(Benzylthio)isoquinolineOxidizing/Chlorinating agents0°CNot specified google.com

These parameters highlight the precise control needed to achieve efficient synthesis and minimize the formation of impurities.

Isolation and Purification Strategies, Including Acid Addition Salt Formation

The isolation and purification of this compound present significant challenges due to the compound's reactivity, particularly its susceptibility to hydrolysis. Standard purification techniques like silica (B1680970) gel column chromatography are often impractical for industrial-scale production because they can lead to significant product loss and decomposition. google.com

A highly effective and widely adopted strategy for both purifying and stabilizing isoquinoline sulfonyl chlorides is their conversion into acid addition salts. google.comgoogle.comgoogle.com This method provides a marked improvement in purification efficiency and product stability over isolating the compound in its free form. google.com The process typically involves performing the synthesis in an organic solvent. After the reaction is complete, the mixture is often treated with a weak base (e.g., a saturated sodium bicarbonate solution) and extracted. google.comgoogle.com The organic layer, containing the crude sulfonyl chloride, is then dried over an anhydrous salt like sodium sulfate (B86663). google.com

To precipitate the acid addition salt, a solution of a strong acid in an organic solvent, such as 4N HCl in ethyl acetate (B1210297) (EtOAc), is added dropwise to the dried organic extract. google.comgoogle.com This causes the hydrochloride salt of the isoquinoline sulfonyl chloride to precipitate out of the solution as a solid. The precipitated crystals can then be easily collected by filtration, washed with a solvent like methylene (B1212753) chloride or isopropyl ether, and dried. google.comgoogle.com This method effectively separates the desired product from positional isomers and other impurities. google.comgoogle.com Besides hydrochloric acid, other acids like hydrobromic acid, sulfuric acid, and phosphoric acid have also been successfully used to form stable crystalline salts of isoquinoline-6-sulfonyl chloride. google.comgoogle.com

Table 3: Purification of Isoquinoline Sulfonyl Chlorides via Acid Addition Salt Formation

CompoundPurification StepReagents/SolventsOutcomeReference
4-Fluoroisoquinoline-5-sulfonyl chlorideSalt PrecipitationMethylene chloride, 4N HCl/EtOAcWhite crystals of the hydrochloride salt (45.4% yield) google.comgoogle.com
Isoquinoline-6-sulfonyl chlorideSalt PrecipitationDichloromethaneCrude product obtained after extraction google.com
Isoquinoline-6-sulfonyl chlorideSalt FormationHydrobromic acidIsoquinoline-6-sulfonyl chloride hydrobromide salt (84% yield) google.com
Isoquinoline-6-sulfonyl chlorideSalt FormationSulfuric acidIsoquinoline-6-sulfonyl chloride sulfate salt (72% yield) google.com

The formation of acid addition salts is a cornerstone of purification, enabling the isolation of highly pure and stable isoquinoline sulfonyl chloride, which is crucial for subsequent synthetic applications.

Process Development and Scalability Considerations for Research and Industrial Applications

Scaling the synthesis of this compound from laboratory research to industrial production requires careful consideration of process development, safety, efficiency, and environmental impact. Key challenges in scaling up include managing highly exothermic reactions, handling corrosive and hazardous reagents like chlorosulfonic acid, and developing robust isolation procedures that are both efficient and economical. nih.gov

A significant trend in modern chemical manufacturing is the transition from traditional batch processing to continuous flow manufacturing. For the production of aryl sulfonyl chlorides, continuous systems using multiple continuous stirred-tank reactors (CSTRs) and continuous filtration have been developed. nih.gov This approach offers substantial advantages over batch processing, including improved safety through better heat management, enhanced consistency, and higher spacetime yield. Automated process control schemes are often integrated into these continuous systems to monitor variables like temperature and flow rates in real-time, ensuring process reliability and safety. nih.gov

The choice of purification method is a critical scalability consideration. As noted previously, purification via silica gel chromatography is not practical for industrialization. google.com The acid addition salt formation strategy, however, is highly scalable and is considered a practical method for industrial production. google.comgoogle.com It avoids the large solvent volumes and stability issues associated with recrystallization and the low recovery of chromatography. The direct precipitation of the product as a stable salt from the reaction mixture simplifies the isolation process and is amenable to large-scale filtration equipment. google.comacs.org

Furthermore, process development focuses on improving green chemistry metrics. This includes reducing the volume of solvents, particularly for quenching and precipitation steps, which in turn lowers the environmental factor (E-factor) of the process. nih.gov For example, using an organic co-solvent during the precipitation phase can reduce the amount of water required for isolation by as much as 80%. nih.gov The development of aqueous processes for preparing aryl sulfonyl chlorides, where the product precipitates directly from the aqueous reaction mixture, represents a significant advancement in creating safer, more robust, and environmentally benign manufacturing routes. acs.org

Q & A

Basic: What are the standard synthetic routes for Isoquinoline-4-sulfonyl chloride, and how are they validated?

This compound is typically synthesized via sulfonation of isoquinoline derivatives using chlorosulfonic acid under controlled conditions. Validation involves multi-step characterization :

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity at the 4-position.
  • Mass spectrometry (e.g., HRMS) to verify molecular mass (e.g., monoisotopic mass ~215.96 Da for C₉H₆ClNO₂S) .
  • Purity assessment via HPLC (>95% purity threshold for research-grade material) .
    Note: Trace impurities (e.g., unreacted precursors) must be quantified using calibrated standards.

Advanced: How can researchers address conflicting reactivity data for this compound in nucleophilic substitution reactions?

Discrepancies in reactivity often arise from solvent polarity, temperature, or competing side reactions. A systematic approach includes:

  • Controlled kinetic studies to isolate reaction intermediates (e.g., using stopped-flow techniques).
  • Computational modeling (DFT) to compare activation energies of competing pathways .
  • Cross-referencing literature protocols (e.g., adjusting anhydrous conditions to suppress hydrolysis) .
    Example: Discrepancies in sulfonamide yields may stem from residual moisture; rigorous drying of solvents/reactants is critical .

Basic: What analytical techniques are essential for characterizing this compound derivatives?

  • FT-IR spectroscopy to confirm sulfonyl chloride functional groups (S=O stretching ~1370 cm⁻¹, S-Cl ~580 cm⁻¹).
  • Elemental analysis (C, H, N, S) to validate stoichiometry .
  • X-ray crystallography for unambiguous structural determination in crystalline derivatives .
    Methodological tip: Use inert-atmosphere techniques to prevent degradation during analysis .

Advanced: What strategies improve regioselectivity in the functionalization of this compound?

Regioselective modification requires precise control of electronic and steric factors:

  • Directed ortho-metalation (DoM) using lithium bases to activate specific positions .
  • Protecting group strategies (e.g., tert-butyl sulfonyl groups) to block undesired sites .
  • Catalytic approaches (e.g., Pd-mediated cross-coupling) for C-H activation at the 1-position .
    Data contradiction note: Conflicting reports on directing effects may arise from solvent-dependent metal coordination; replicate conditions from peer-reviewed studies .

Basic: How is the stability of this compound assessed under varying storage conditions?

Stability protocols include:

  • Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Moisture sensitivity testing via Karl Fischer titration.
  • Light exposure trials (UV-Vis spectroscopy to detect photodegradation byproducts) .
    Key finding: Store at -20°C under argon; shelf life <6 months in anhydrous DMSO .

Advanced: What mechanistic insights explain the hydrolytic instability of this compound?

Hydrolysis proceeds via a two-step mechanism:

Nucleophilic attack by water at the sulfur atom, forming a tetrahedral intermediate.

Cleavage of the S-Cl bond , yielding sulfonic acid.
Experimental validation: Kinetic isotope effects (KIEs) and ³⁵S isotopic labeling confirm the rate-determining step .
Mitigation: Use aprotic solvents (e.g., THF) and scavengers (molecular sieves) to suppress hydrolysis .

Basic: What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE): Gloves, goggles, and lab coats.
  • Ventilation: Perform reactions in a fume hood due to HCl gas release.
  • Spill management: Neutralize with sodium bicarbonate; avoid aqueous rinses .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Molecular dynamics simulations to model solvent effects on transition states .
  • Machine learning models trained on existing sulfonyl chloride reactivity datasets .
    Validation: Compare predicted vs. experimental yields for cross-coupling reactions .

Basic: What are the common impurities in this compound, and how are they removed?

  • Major impurities: Isoquinoline-3-sulfonyl chloride (regioisomer), residual chlorosulfonic acid.
  • Purification methods:
    • Column chromatography (silica gel, hexane/EtOAc gradient).
    • Recrystallization from dichloromethane/hexane .
      Quality control: NMR integration to quantify isomer ratios .

Advanced: How do steric and electronic effects influence the sulfonation efficiency of isoquinoline derivatives?

  • Steric hindrance: Bulky substituents at the 1-position reduce sulfonation yields at the 4-position.
  • Electronic effects: Electron-withdrawing groups (e.g., -NO₂) enhance electrophilic substitution at the 4-position.
    Case study: 4-Fluoroisoquinoline sulfonylation shows 20% higher efficiency than unsubstituted analogs due to inductive effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.